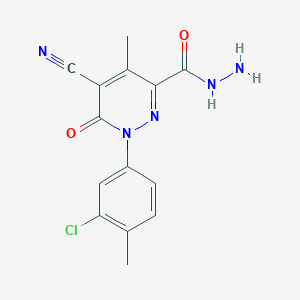
5-(1-adamantyl)-N-(4-isonicotinoylphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(ADAMANTAN-1-YL)-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique structure combining adamantane, pyridine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ADAMANTAN-1-YL)-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common route starts with the preparation of the furan-2-carboxylic acid derivative, which is then coupled with an adamantane derivative through amide bond formation. The pyridine-4-carbonyl group is introduced via a coupling reaction with a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the coupling reactions and ensure the stability of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(ADAMANTAN-1-YL)-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles like amines.
Major Products Formed
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(ADAMANTAN-1-YL)-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(ADAMANTAN-1-YL)-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety provides structural stability, while the pyridine and furan rings interact with biological targets. These interactions can modulate enzyme activity or receptor binding, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(ADAMANTAN-1-YL)-2H-PYRAZOLE-3-CARBOXYLIC ACID: Shares the adamantane moiety but differs in the heterocyclic ring.
ADAMANTAN-1-YL-ACETIC ACID: Contains the adamantane structure but lacks the pyridine and furan rings.
Uniqueness
5-(ADAMANTAN-1-YL)-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its combination of adamantane, pyridine, and furan moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields.
Properties
Molecular Formula |
C27H26N2O3 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
5-(1-adamantyl)-N-[4-(pyridine-4-carbonyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C27H26N2O3/c30-25(21-7-9-28-10-8-21)20-1-3-22(4-2-20)29-26(31)23-5-6-24(32-23)27-14-17-11-18(15-27)13-19(12-17)16-27/h1-10,17-19H,11-16H2,(H,29,31) |
InChI Key |
BYRHOWPVONQIFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)NC5=CC=C(C=C5)C(=O)C6=CC=NC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B11498380.png)
![8-ethyl 2-methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,8-dicarboxylate](/img/structure/B11498386.png)
![N-(spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-yl)-9H-fluorene-2-sulfonamide](/img/structure/B11498394.png)
![Dimethyl 5,5'-[(4-tert-butylphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11498401.png)
![2'-amino-7',7'-dimethyl-2,5'-dioxo-1'-(pyridin-3-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11498405.png)
![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide](/img/structure/B11498432.png)
![1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B11498438.png)

![7-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11498469.png)
![2-(5-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-3-nitro-1H-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11498473.png)
![4-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11498478.png)
![N-[1-benzyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-phenylpropanamide](/img/structure/B11498482.png)
![2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl heptanoate](/img/structure/B11498495.png)
![N-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide](/img/structure/B11498504.png)
